molecular formula C11H10ClNO4 B1422413 Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate CAS No. 1221792-89-7

Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate

Cat. No. B1422413
CAS RN: 1221792-89-7
M. Wt: 255.65 g/mol
InChI Key: BGOWQQSPNNKIAM-UHFFFAOYSA-N
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Description

“Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . The benzoxazole ring is substituted with a chloromethyl group, a methoxy group, and a carboxylate ester group.


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or substitution reactions . For example, chloromethyl groups can be introduced through reactions with chlorinating agents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzoxazole ring, with the various substituents attached at the 2, 5, and 7 positions. The exact geometry and conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloromethyl and carboxylate ester groups, both of which are functional groups that can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the polar carboxylate ester group could influence its solubility in different solvents .

Scientific Research Applications

Ring Expansion and Contraction

Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate and similar compounds have been studied for their ability to undergo ring expansion and contraction reactions. For instance, methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate rearranges to give methoxy- and cyano- derivatives, which further undergo acid-catalyzed ring contraction to produce different compounds like methyl 1-carbamoyl-2-methylpyrrole-3-carboxylate (Bullock et al., 1972).

Synthesis of Derivatives

The compound is used in the synthesis of various derivatives. For example, coupling of its trimethylsilyl derivative with other compounds followed by amination and deprotection processes leads to specific triazole carboxamides (Lin & Liu, 1984).

Role in Chemical Reactions

The role of methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate in chemical reactions is significant. For instance, in the presence of dimethyl acetylenedicarboxylate, it produces different compounds based on the reaction environment, highlighting the importance of water in such reactions (Castellani & Millini, 1984).

Pharmaceutical and Biological Applications

While avoiding specifics on drug usage and side effects, it is noted that derivatives of methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate show potential in various biological applications. For instance, certain derivatives exhibit antimicrobial activity (Balaswamy et al., 2012).

Application in Material Science

Derivatives of this compound are also explored in material science, particularly in the formation of nanofibers and microcrystals with potential applications as fluorescent nanomaterials (Ghodbane et al., 2012).

Mechanism of Action

The mechanism of action of this compound in biological systems or chemical reactions would depend on its specific chemical structure and the conditions under which it is used .

Safety and Hazards

While specific safety data for this compound was not found, similar compounds can present various hazards. For example, compounds containing chloromethyl groups can be harmful if swallowed, cause severe skin burns and eye damage, and may be fatal if inhaled .

properties

IUPAC Name

methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4/c1-15-6-3-7(11(14)16-2)10-8(4-6)13-9(5-12)17-10/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOWQQSPNNKIAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)N=C(O2)CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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